

Application Note: Spectrophotometric Determination of pH Using Chlorophenol Red Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorophenol Red sodium salt*

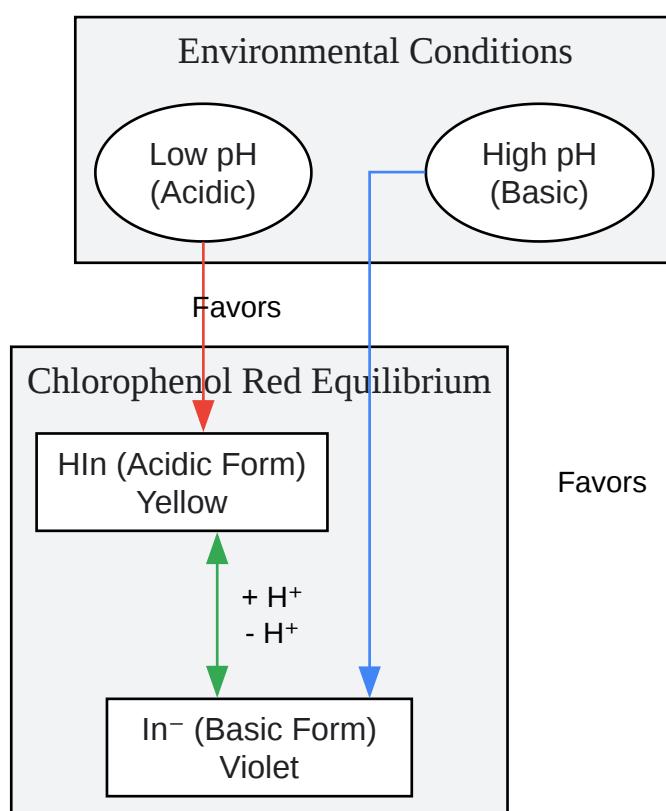
Cat. No.: *B1142352*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the determination of pH in aqueous solutions using **Chlorophenol Red sodium salt** as a colorimetric indicator. The method is based on the principle that the absorbance spectrum of Chlorophenol Red changes predictably with pH. By measuring the absorbance at two specific wavelengths, the ratio of the acidic (yellow) and basic (violet) forms of the indicator can be determined, allowing for a precise calculation of the solution's pH. This technique is highly sensitive and suitable for various applications, including biochemical assays, water quality analysis, and monitoring pH in microbiological culture media. [1][2]


Principle of a Spectrophotometric pH Measurement

The spectrophotometric determination of pH relies on the acid-base equilibrium of an indicator dye.[3] Chlorophenol Red (HIn) is a sulfonephthalein dye that undergoes a color change from yellow in acidic solutions to violet in basic solutions.[1][4] This change corresponds to the dissociation of a proton, shifting the equilibrium between the protonated (acidic, HIn) and deprotonated (basic, In⁻) forms.

The equilibrium can be represented as:

The pH of the solution can be related to the pKa of the indicator and the ratio of the concentrations of the two forms by the Henderson-Hasselbalch equation.^[3] Using the Beer-Lambert law, the concentration ratio can be determined by measuring the solution's absorbance at two wavelengths, typically the absorbance maxima (λ_{max}) of the acidic and basic forms.^{[3][5]} The final pH is calculated using an equation that incorporates the ratio of these absorbance values.^[6]

[Click to download full resolution via product page](#)

Caption: Chemical equilibrium of Chlorophenol Red indicator.

Quantitative Data Summary

The properties and spectrophotometric parameters of Chlorophenol Red are summarized below.

Table 1: Physicochemical Properties of Chlorophenol Red

Property	Value	Reference(s)
Chemical Formula	<chem>C19H12Cl2O5S</chem>	[7][8]
Molecular Weight	423.26 g/mol	[1][9]
Sodium Salt Formula	<chem>C19H11Cl2NaO5S</chem>	-
Appearance	Dark brown or red crystalline powder	[10]
Solubility	Soluble in ethanol; slightly soluble in water	[4]

Table 2: Spectrophotometric Parameters of Chlorophenol Red

Parameter	Value	Reference(s)
pH Transition Range	4.8 - 6.7 (Yellow to Violet)	[7][11]
pKa (at 25 °C)	~6.0	-
λ_{max} of Acidic Form (HIn)	~435 nm	[12]
λ_{max} of Basic Form (In ⁻)	~572 nm	[1][7][13]

Experimental Protocols

This section provides a detailed methodology for preparing reagents, performing instrument calibration, and measuring sample pH.

Required Materials and Equipment

Category	Item
Instrumentation	Dual-beam UV-Vis Spectrophotometer
Calibrated pH meter and electrode	
Analytical balance	
Magnetic stirrer and stir bars	
Glassware & Labware	100 mL volumetric flasks
Pipettes (various volumes)	
Quartz or glass cuvettes (1 cm path length)	
Beakers and Erlenmeyer flasks	
Reagents	Chlorophenol Red sodium salt
Ethanol (20% v/v)	
Sodium Hydroxide (NaOH), 0.1 M	
Hydrochloric Acid (HCl), 0.1 M	
Buffer solutions (e.g., phosphate or acetate) covering pH 5.0 to 7.0	
Deionized water	

Reagent Preparation

4.2.1 Chlorophenol Red Stock Solution (0.04% w/v)

- Accurately weigh 0.04 g of **Chlorophenol Red sodium salt**.
- Transfer the powder to a 100 mL volumetric flask.
- Add 0.94 mL of 0.1 M Sodium Hydroxide solution.[\[14\]](#)
- Add approximately 80 mL of deionized water and swirl gently to dissolve the indicator completely.

- Once dissolved, bring the volume to the 100 mL mark with deionized water.
- Store the solution in a dark bottle at room temperature.[11]

4.2.2 Buffer Solutions

Prepare a series of buffer solutions with known pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) using standard laboratory procedures. The pH of each buffer should be verified with a calibrated pH meter. These buffers are essential for the calibration step.

Protocol 1: Determination of Spectrophotometric Parameters (Calibration)

To ensure accuracy, the absorbance maxima (λ_{max}) and molar absorptivity ratios (e_1 , e_2 , e_3) should be determined empirically using your specific instrument and reagent batches.

- Determine λ_{max} of the Acidic Form (HIn):
 - Pipette 10 mL of a highly acidic buffer (e.g., pH < 4) into a 50 mL flask.
 - Add a known volume (e.g., 100 μL) of the Chlorophenol Red stock solution.
 - Fill the flask to the mark with the same buffer.
 - Use the buffer as a blank to zero the spectrophotometer.
 - Scan the absorbance of the solution from 380 nm to 700 nm.
 - The wavelength of maximum absorbance is λ_1 , which should be near 435 nm.[12]
- Determine λ_{max} of the Basic Form (In $^-$):
 - Pipette 10 mL of a basic buffer (e.g., pH > 8) into a 50 mL flask.
 - Add the same known volume (e.g., 100 μL) of the Chlorophenol Red stock solution.
 - Fill the flask to the mark with the same buffer.

- Use the buffer as a blank to zero the spectrophotometer.
- Scan the absorbance of the solution from 380 nm to 700 nm.
- The wavelength of maximum absorbance is λ_2 , which should be near 572 nm.[\[7\]](#)[\[13\]](#)
- Determine Molar Absorptivity Ratios:
 - For each buffer solution prepared in section 4.2.2 (pH 5.0 to 7.0), prepare a sample by adding a consistent, known amount of indicator stock solution.
 - Measure the absorbance of each sample at the two determined wavelengths (λ_1 and λ_2).
 - These values, along with the known pH of the buffers, will be used to solve for the constants e_1 , e_2 , and e_3 in the pH calculation formula (Section 5.0). This is typically done by plotting and linear regression based on the rearranged pH equation.

Protocol 2: Measurement of Sample pH

- Sample Preparation:
 - Pipette a precise volume of the unknown sample (e.g., 25 mL) into a beaker or flask.
 - Add a small, precise volume of the Chlorophenol Red stock solution (e.g., 50 μ L). The amount should be sufficient to produce an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
 - Mix the solution thoroughly.
- Blank Measurement:
 - Fill a cuvette with the unknown sample without the indicator.
 - Place the cuvette in the spectrophotometer and measure the absorbance at λ_1 and λ_2 . These are the blank absorbance values (A_{blank_1} and A_{blank_2}).
- Sample Measurement:
 - Fill a second cuvette with the sample containing the indicator.

- Measure the absorbance at λ_1 and λ_2 ($A_{\text{sample}1}$ and $A_{\text{sample}2}$).
- Corrected Absorbance:
 - Subtract the blank absorbance from the sample absorbance at each wavelength to get the corrected values (A_1 and A_2).
 - $A_1 = A_{\text{sample}1} - A_{\text{blank}1}$
 - $A_2 = A_{\text{sample}2} - A_{\text{blank}2}$

Data Analysis and pH Calculation

The pH of the sample is calculated using the following equation, which is standard for sulfonephthalein indicators:[6][15]

$$\text{pH} = \text{pK}_a + \log [(R - e_1) / (e_2 - R * e_3)]$$

Where:

- R = Absorbance ratio (A_2 / A_1).
- A_1 = Corrected absorbance at λ_1 (~435 nm).
- A_2 = Corrected absorbance at λ_2 (~572 nm).
- pK_a = The acid dissociation constant of Chlorophenol Red (~6.0).
- e_1, e_2, e_3 = Molar absorptivity ratios for the indicator, determined during the calibration step (Protocol 1). These ratios are defined as:
 - $e_1 = \epsilon(\text{HIn}) \text{ at } \lambda_2 / \epsilon(\text{HIn}) \text{ at } \lambda_1$
 - $e_2 = \epsilon(\text{In}^-) \text{ at } \lambda_2 / \epsilon(\text{In}^-) \text{ at } \lambda_1$
 - $e_3 = \epsilon(\text{In}^-) \text{ at } \lambda_1 / \epsilon(\text{HIn}) \text{ at } \lambda_1$

Experimental Workflow Diagram

Caption: Workflow for spectrophotometric pH determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorophenol red - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Introduction [chem.fsu.edu]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. chem.fsu.edu [chem.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Chlorophenol red | C19H12Cl2O5S | CID 20486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thermo Scientific Chemicals Chlorophenol Red, pure, indicator grade | Fisher Scientific [fishersci.ca]
- 10. Chlorophenol Red Indicator Chemical Structure Model from Indigo [indigoinstruments.com]
- 11. goldbio.com [goldbio.com]
- 12. gspchem.com [gspchem.com]
- 13. CHLOROPHENOL RED INDICATOR SOLUTION | SUDAN CHEMICAL [sudanchemical.com]
- 14. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 15. Spectrophotometric pH measurements - IOW [iow.de]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of pH Using Chlorophenol Red Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1142352#spectrophotometric-determination-of-ph-using-chlorophenol-red-sodium-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com